
2-(Methoxymethyl)-2-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine derivatives involves reactions of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine. This process yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, crucial intermediates for further chemical modifications. The molecular and crystal structure of a closely related compound, 4,5-trans-3,5-dicyano-4-(2-methoxyphenyl)-2-methylthio-6-oxo-1,4,5,6-tetrahydropyridine, was studied using X-ray diffraction analysis, providing insights into the structural aspects of these reactions (Krivokolysko et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, including those related to 2-(Methoxymethyl)-2-methylmorpholine, reveals complex interactions and tautomeric forms. For instance, compounds exhibiting keto-amine tautomerism with strong intramolecular N-H...O hydrogen bonding, highlight the versatility of morpholine derivatives in chemical synthesis and the importance of molecular structure in determining their reactivity and properties (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
2-(Methoxymethyl)-2-methylmorpholine and its derivatives participate in various chemical reactions, illustrating their broad utility in organic synthesis. For example, the Pd(II)-catalyzed double cyclization of 1,2-diarylethynes demonstrates the capability of morpholine derivatives to undergo complex transformations, leading to the synthesis of tetracyclic compounds. The 2-(methoxycarbonyl)ethyl group serves as a removable N-protecting group, showcasing the chemical versatility of these compounds (Ha et al., 2015).
Aplicaciones Científicas De Investigación
Microwave-Assisted Regioselective Ring Opening
Stankovic, D’hooghe, and de Kimpe (2010) developed a synthetic protocol for LiAlH(4)-promoted reduction of non-activated aziridines under microwave conditions, utilizing compounds including 2-(methoxymethyl)-aziridines. This process led to the creation of isopropylamines or 1-methoxypropan-2-amines, showcasing the utility of 2-(methoxymethyl)-2-methylmorpholine in the synthesis of complex organic compounds (Stankovic, D’hooghe, & de Kimpe, 2010).
Catalytic Methylation in Drug Synthesis
Yadav and Salunke (2013) investigated the catalytic methylation of 2-naphthol using dimethyl carbonate, where 2-methoxynaphthalene, a derivative relevant in the synthesis of the drug naproxen, was a key intermediate. This study highlights the role of methoxy derivatives in pharmaceutical synthesis (Yadav & Salunke, 2013).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
Xu and He (2010) described a method to synthesize 2-bromo-6-methoxynaphthalene, a crucial intermediate in the production of anti-inflammatory drugs like nabumetone and naproxen. Their work illustrates the importance of methoxy-containing compounds in the development of important medical treatments (Xu & He, 2010).
Biocompatible Polymer Synthesis
Madsen et al. (2011) reported the synthesis of fluorescently labeled biocompatible polymers using 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), where 2-(methoxymethyl)-2-methylmorpholine derivatives played a role in the polymerization process. This application demonstrates the compound's significance in creating materials for biomedical applications (Madsen, Warren, Armes, & Lewis, 2011).
Propiedades
IUPAC Name |
2-(methoxymethyl)-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALVRVLCSTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-methylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

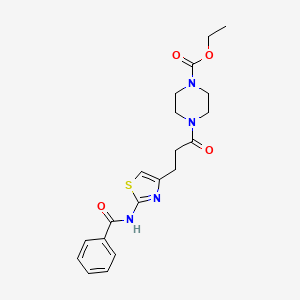
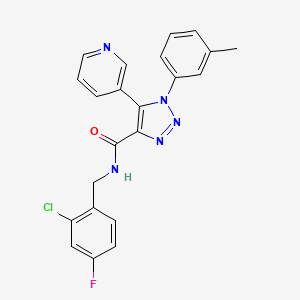
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
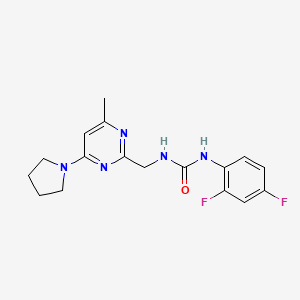

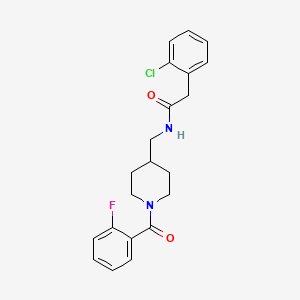
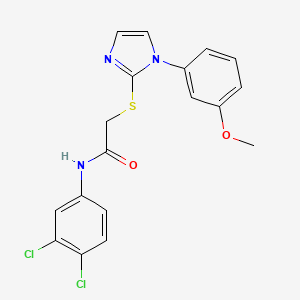
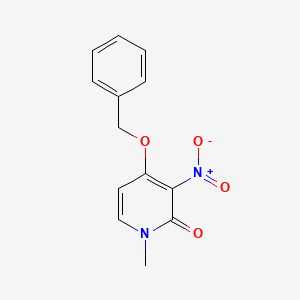
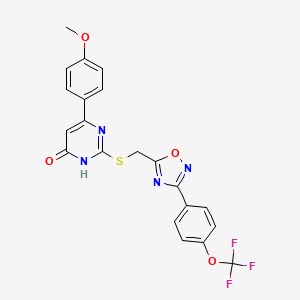
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)


![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)